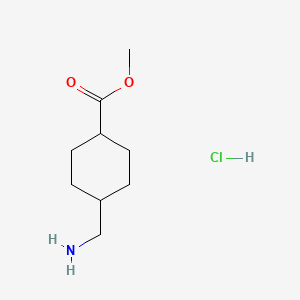
Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride
説明
“Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride” is a chemical compound with the CAS Number: 29275-88-5 . It is a solid substance that appears white to light yellow to light orange in color .
Molecular Structure Analysis
The molecular formula of this compound is C9H17NO2·HCl . The InChI code is 1S/C9H17NO2.ClH/c1-12-9(11)8-4-2-7(6-10)3-5-8;/h7-8H,2-6,10H2,1H3;1H/t7-,8-; .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is soluble in water . The compound should be stored under an inert gas and away from moisture .科学的研究の応用
Antifibrinolytic Agent
Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride acts as an antifibrinolytic agent. It inhibits plasmin-induced fibrinolysis, making it valuable in managing hemorrhagic diseases and abnormal bleeding during surgical procedures .
Lysine Analogue
Researchers use this compound as a lysine analogue to characterize binding sites in plasminogen. By mimicking lysine, it helps elucidate interactions with plasminogen, which is essential for understanding clot formation and dissolution .
Thrombosis Research
Given its antifibrinolytic properties, Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride contributes to thrombosis research. Scientists study its effects on clot stability, dissolution, and plasminogen activation pathways .
Drug Development
The compound’s unique structure makes it a potential lead for drug development. Researchers explore modifications to enhance its efficacy, safety, and specificity for targeted therapies .
Hemostasis Control
In clinical settings, Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride may play a role in controlling bleeding during surgeries or trauma. Its antifibrinolytic action helps stabilize clots and prevent excessive bleeding .
Biochemical Studies
Scientists use this compound as a tool to investigate plasminogen activation, fibrinolysis, and clotting pathways. Its interactions with enzymes and proteins provide insights into these complex biological processes .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用機序
Target of Action
Similar compounds have been found to interact withplasminogen , a protein involved in the breakdown of blood clots .
Mode of Action
Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride is an antifibrinolytic agent . It inhibits plasmin-induced fibrinolysis, a process that prevents the growth of blood clots . This suggests that the compound may bind to plasminogen or related proteins, preventing them from breaking down fibrin, the main protein component of blood clots .
Biochemical Pathways
Given its antifibrinolytic activity, it likely impacts thefibrinolysis pathway . By inhibiting plasmin-induced fibrinolysis, it could potentially lead to the stabilization of blood clots and prevent excessive bleeding .
Pharmacokinetics
It is known to besoluble in water , which could influence its absorption and distribution in the body.
Result of Action
The result of the action of Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride at the molecular and cellular level is likely the stabilization of blood clots . By inhibiting plasmin-induced fibrinolysis, it prevents the breakdown of fibrin, leading to more stable blood clots . This could potentially be beneficial in conditions where excessive bleeding is a concern .
Action Environment
The action of Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by storage conditions . It is recommended to store the compound under an inert atmosphere and at room temperature . Additionally, as a moisture-sensitive compound , it should be kept away from moisture to maintain its stability and efficacy .
特性
IUPAC Name |
methyl 4-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)8-4-2-7(6-10)3-5-8;/h7-8H,2-6,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPSRTWFJCGJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



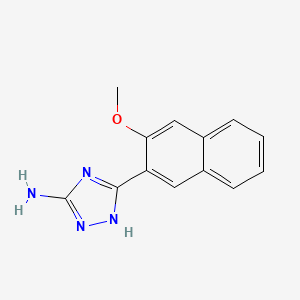
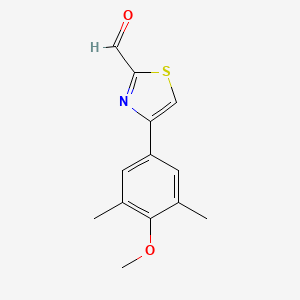
![2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3022397.png)

![Methyl 6-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B3022400.png)

![2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022402.png)
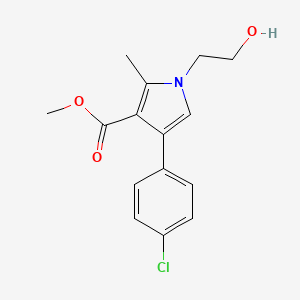

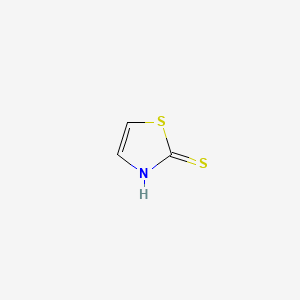
![4-[Acetyl(methyl)amino]benzoic acid](/img/structure/B3022407.png)
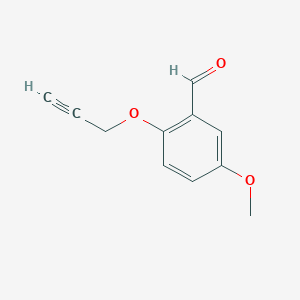

amine hydrochloride](/img/structure/B3022414.png)